
9H-Purine-6-thiol, 2-amino-9-isobutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-isobutyl-1H-purine-6(9H)-thione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-isobutyl-1H-purine-6(9H)-thione typically involves multi-step organic reactions. One common method might include the alkylation of a purine derivative followed by thiolation. For example:
Alkylation: Starting with a purine derivative, an alkylating agent such as isobutyl bromide can be used under basic conditions to introduce the isobutyl group.
Thiolation: The resulting intermediate can then be treated with a sulfur source, such as thiourea, under acidic or basic conditions to introduce the thione group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-isobutyl-1H-purine-6(9H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted purine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-9-isobutyl-1H-purine-6(9H)-thione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-mercaptopurine: Another purine derivative with a thione group, used as an antineoplastic agent.
9-Isobutyl-1H-purine-6(9H)-thione: Similar structure but lacks the amino group.
2-Amino-9-methyl-1H-purine-6(9H)-thione: Similar structure with a methyl group instead of an isobutyl group.
Uniqueness
2-Amino-9-isobutyl-1H-purine-6(9H)-thione is unique due to the presence of both the isobutyl and thione groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
24397-96-4 |
|---|---|
Molecular Formula |
C9H13N5S |
Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-amino-9-(2-methylpropyl)-3H-purine-6-thione |
InChI |
InChI=1S/C9H13N5S/c1-5(2)3-14-4-11-6-7(14)12-9(10)13-8(6)15/h4-5H,3H2,1-2H3,(H3,10,12,13,15) |
InChI Key |
XWBIXZMDYHIGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1NC(=NC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


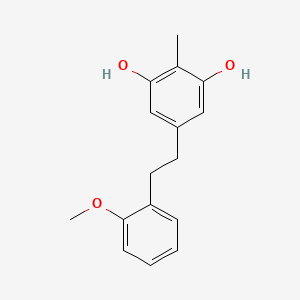
![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)


![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
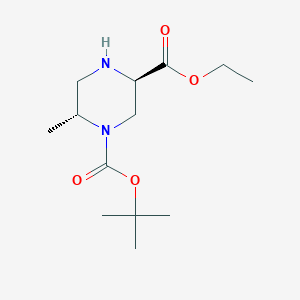
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
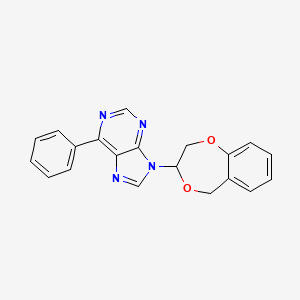
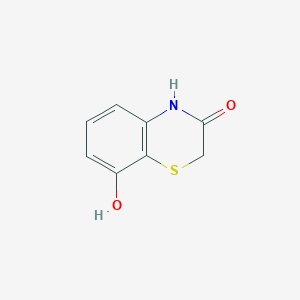
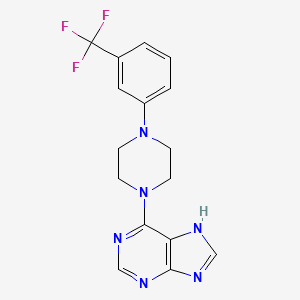
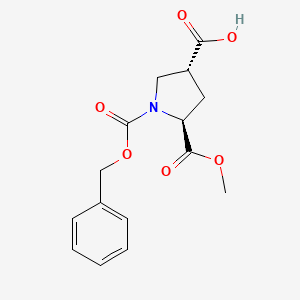
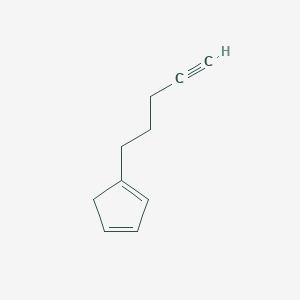
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)

